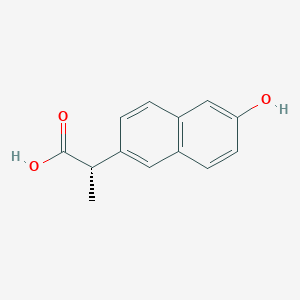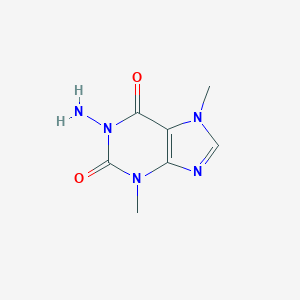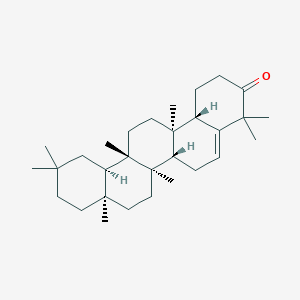
(3E)-3-Hexene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-Hexene-1,6-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexene backbone The “3E” designation indicates the presence of a double bond between the third and fourth carbon atoms in the E (trans) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (3E)-3-Hexene-1,6-diol can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 3-hexene followed by oxidation. The reaction typically uses borane (BH3) or a borane complex, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the diol.
Epoxidation and Ring-Opening: Another approach is the epoxidation of 3-hexene to form an epoxide, which is then opened using a nucleophile such as water or an alcohol under acidic or basic conditions to produce the diol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hexane-1,6-diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products:
Oxidation: Hexane-1,6-dial, hexane-1,6-dioic acid.
Reduction: Hexane-1,6-diol.
Substitution: Hexane-1,6-dichloride, hexane-1,6-dibromide.
Scientific Research Applications
(3E)-3-Hexene-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and complex molecules.
Biology: Investigated for its potential role in biological systems, including as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its bifunctional nature.
Mechanism of Action
The mechanism of action of (3E)-3-Hexene-1,6-diol involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Double Bond: The double bond can participate in addition reactions, leading to the formation of new compounds with potential biological activity.
Pathways: The compound may influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes.
Comparison with Similar Compounds
1,6-Hexanediol: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
3-Hexene-1-ol: Contains only one hydroxyl group, resulting in different chemical properties and reactivity.
Hexane-1,6-diol:
Uniqueness: (3E)-3-Hexene-1,6-diol is unique due to the presence of both a double bond and two hydroxyl groups, providing a combination of reactivity and functionality that is not found in its similar compounds. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(E)-hex-3-ene-1,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXXXZZOZFTPR-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)/C=C/CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)



![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)








